molecular formula C7H7ClN2O2 B2443298 Methyl 2-chloro-4-methylpyrimidine-5-carboxylate CAS No. 1215922-76-1

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate

Cat. No. B2443298
CAS RN: 1215922-76-1
M. Wt: 186.6
InChI Key: XWDLJUGNAGKVEV-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is an active pharmaceutical intermediate . It has a molecular formula of C8H9ClN2O2 and a molecular weight of 200.62 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is slightly soluble in water .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate is utilized in the synthesis of various chemical compounds. For instance, its derivatives with thioureas form new compounds such as dihydro-7-methylpyrimido and tetrahydropyrimido derivatives. These derivatives have been studied for their analgesic, anti-inflammatory, and immunosuppressive activities (Malinka, Zawisza, & Zajac, 1989).

Crystal and Molecular Structure Studies

Studies have focused on understanding the crystal and molecular structures of methyl 2-chloro-4-methylpyrimidine-5-carboxylate derivatives. Such research is critical in the synthesis of compounds with specific properties. For example, the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a derivative, was studied to understand its properties (Richter et al., 2023).

Synthesis of Antimicrobial Agents

Reactions of methyl 2-chloro-4-methylpyrimidine-5-carboxylate have led to the synthesis of compounds with potential antimicrobial properties. For example, its reaction with thiophenol yielded compounds tested for antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).

Nonlinear Optical Properties and HIV-1 Protease Inhibitor Potential

Research has been conducted on the nonlinear optical properties of derivatives, along with their potential as HIV-1 protease inhibitors. This research involves using spectroscopic techniques and molecular docking studies to evaluate the interaction mechanisms with the HIV-1 Protease receptor (Pekparlak et al., 2020).

Vibrational Spectroscopy Studies

Vibrational spectroscopy has been used to study the normal vibrations of derivatives like 5-chloro-, 5-bromo-, 5-methyl-, and 2-methylpyrimidines. Such studies are significant for understanding the substitutional effects on vibrational frequencies and modes (Ikari et al., 1990).

Antibacterial Evaluation

New classes of substituted pyrimidines derived from methyl 2-chloro-4-methylpyrimidine-5-carboxylate have been synthesized and evaluated for their antibacterial properties. These studies contribute to the development of new antibacterial agents (Etemadi et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-chloro-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(6(11)12-2)3-9-7(8)10-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDLJUGNAGKVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate

CAS RN

1215922-76-1
Record name methyl 2-chloro-4-methylpyrimidine-5-carboxylate
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